molecular formula C7H12N2O2 B12827621 1-Acetyl-4,4-dimethylimidazolidin-2-one

1-Acetyl-4,4-dimethylimidazolidin-2-one

Cat. No.: B12827621
M. Wt: 156.18 g/mol
InChI Key: QEZXAMORNQOKDE-UHFFFAOYSA-N
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Description

1-Acetyl-4,4-dimethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2 It is a derivative of imidazolidinone and is characterized by the presence of an acetyl group and two methyl groups attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylethylenediamine with phosgene. This reaction produces 1,3-dimethyl-2-imidazolidinone, which can then be acetylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The acetyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .

Scientific Research Applications

1-Acetyl-4,4-dimethylimidazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-acetyl-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. The acetyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A closely related compound with similar structural features but lacking the acetyl group.

    Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.

Uniqueness

1-Acetyl-4,4-dimethylimidazolidin-2-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-acetyl-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-4-7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11)

InChI Key

QEZXAMORNQOKDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(NC1=O)(C)C

Origin of Product

United States

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